![molecular formula C18H23FN4O B2363420 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone CAS No. 1285873-82-6](/img/structure/B2363420.png)
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is also known by its chemical name, TAK-659. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
作用机制
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves the inhibition of various kinases, including BTK, FLT3, and JAK3. This inhibition leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these processes has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone are still being studied. However, it has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Its inhibitory effects on various kinases, including BTK, FLT3, and JAK3, make it a promising candidate for further research. However, the limitations of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential toxicity and lack of selectivity towards specific kinases. Further research is needed to determine the optimal dosage and administration of this compound in order to minimize its potential toxicity.
未来方向
The future directions for research on 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone include the optimization of its synthesis method, the determination of its optimal dosage and administration, and the identification of its specific targets and mechanisms of action. Further research is also needed to determine its potential applications in the treatment of specific diseases, including cancer, autoimmune diseases, and inflammatory diseases. The development of selective inhibitors of specific kinases may also lead to the development of more effective and targeted therapies for these diseases.
合成方法
The synthesis of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves several steps. The first step is the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 1-bromo-2-fluorobenzene to form 2-(2-fluorophenyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with piperazine to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. The final step involves the isopropylation of the nitrogen atom of the piperazine ring using isopropyl iodide to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone.
科学研究应用
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
属性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDWNXGXWCOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
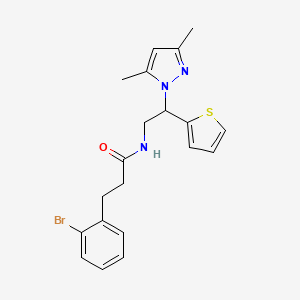
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)
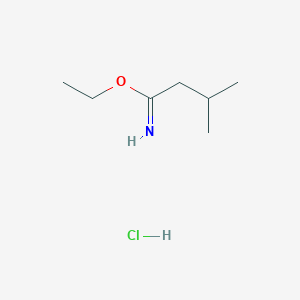
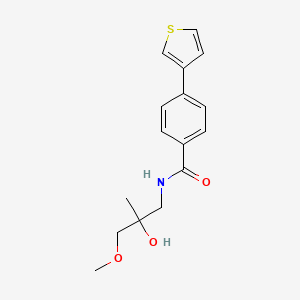
![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)
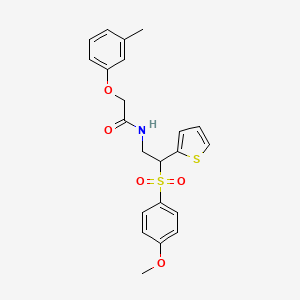
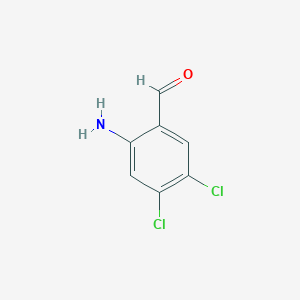
![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
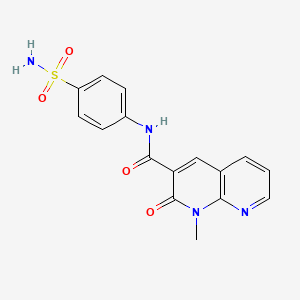
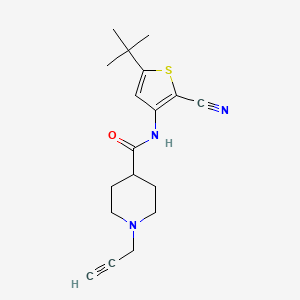
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)